molecular formula C8H16ClNO B1436365 1-Oxaspiro[4.4]nonan-3-amine hydrochloride CAS No. 2059931-73-4

1-Oxaspiro[4.4]nonan-3-amine hydrochloride

Cat. No.: B1436365
CAS No.: 2059931-73-4
M. Wt: 177.67 g/mol
InChI Key: NFMCLOQOJNRARH-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-amine hydrochloride is an organic compound with the molecular formula C8H16ClNO. It is a spiro-amine that contains an oxetane ring fused to a cyclobutene ring system. This compound is typically a white to off-white powder that is soluble in water and ethanol.

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-3-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and spirocyclic compound studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 1-Oxaspiro[4.4]nonan-6-amine hydrochloride
  • 1,2-dihydro-3H-cyclobuta[b]pyrazin-3-amine hydrochloride

Comparison: 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of an oxetane ring fused to a cyclobutene ring system. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMCLOQOJNRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059931-73-4
Record name 1-oxaspiro[4.4]nonan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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